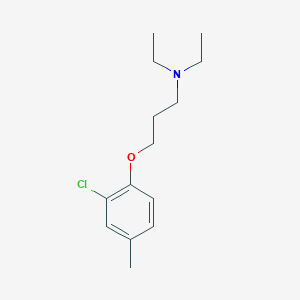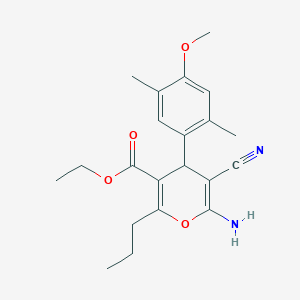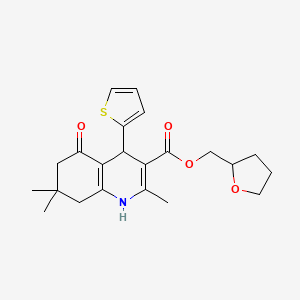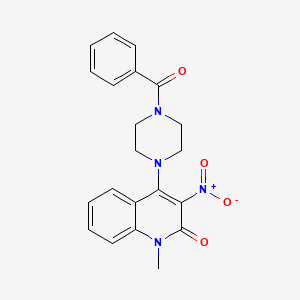
4-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-isobutoxy-2-octanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-isobutoxy-2-octanol, also known as AMT-OH, is a chemical compound that has gained attention in the scientific community due to its potential for use in various research applications.
Mechanism of Action
4-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-isobutoxy-2-octanol acts by binding to a specific site on the GABAA receptor, which enhances the receptor's response to the neurotransmitter GABA. This results in an increase in inhibitory neurotransmission, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
4-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-isobutoxy-2-octanol has been shown to have a range of biochemical and physiological effects, including anxiolytic, anticonvulsant, and sedative effects. It has also been found to enhance memory consolidation and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-isobutoxy-2-octanol in lab experiments is its potency and selectivity for the GABAA receptor. However, one limitation is its short half-life, which may require frequent dosing in experiments.
Future Directions
There are several potential future directions for research on 4-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-isobutoxy-2-octanol. One area of interest is its potential as a treatment for anxiety and other neurological disorders. Additionally, further studies could investigate its effects on memory and cognitive function, as well as its potential for use in combination with other drugs. Finally, research could also explore the synthesis of analogs of 4-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-isobutoxy-2-octanol with improved pharmacokinetic properties.
Synthesis Methods
The synthesis method of 4-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-isobutoxy-2-octanol involves the reaction of 4-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-chlorobutane with isobutanol in the presence of a base. The resulting product is then purified using column chromatography to obtain the final product, 4-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-isobutoxy-2-octanol.
Scientific Research Applications
4-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-isobutoxy-2-octanol has been shown to have potential in various research applications, particularly in the field of neuroscience. It has been found to act as a positive allosteric modulator of GABAA receptors, which are involved in the regulation of neuronal excitability. This makes 4-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-isobutoxy-2-octanol a potential candidate for the treatment of neurological disorders such as anxiety and epilepsy.
properties
IUPAC Name |
3-[2-hydroxy-1-(2-methylpropoxy)octan-4-yl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O2S/c1-5-7-8-14(10-15(21)12-22-11-13(3)4)16-18-19-17(23)20(16)9-6-2/h6,13-15,21H,2,5,7-12H2,1,3-4H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMCAWZUKOBVRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(COCC(C)C)O)C1=NNC(=S)N1CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylpropoxy)-4-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]octan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3-phenylpropanamide](/img/structure/B5156723.png)

![2-methoxy-5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B5156742.png)

![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156756.png)


![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}pentanamide](/img/structure/B5156772.png)
![3-chloro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5156787.png)
![2-benzyl-3-(1-naphthyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5156796.png)


